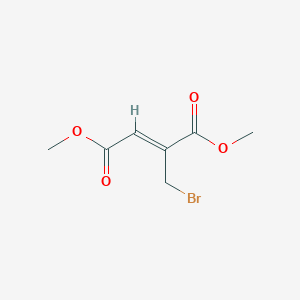
Dimethyl 2-bromomethylfumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-bromomethylfumarate is an organic compound with the molecular formula C7H9BrO4 It is a derivative of fumaric acid, where the hydrogen atom on the methylene group is replaced by a bromine atom
作用機序
Target of Action
The primary target of Dimethyl 2-bromomethylfumarate is believed to be the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . Nrf2 is a transcription factor that is activated in response to oxidative stress . It plays a crucial role in the regulation of antioxidant response elements (AREs) in the body .
Mode of Action
This compound is thought to interact with its targets through both Nrf2-dependent and independent pathways . The compound is believed to degrade into its active metabolite, monomethyl fumarate (MMF), which then up-regulates the Nrf2 pathway . This leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .
Biochemical Pathways
The compound affects several biochemical pathways. It is known to promote glycolysis and diminish cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of phosphoglycerate dehydrogenase (PHGDH) activity in these cells .
Pharmacokinetics
After oral intake, it is mostly hydrolyzed to monomethyl fumarate (MMF) in the small intestine . Both this compound and its primary metabolite MMF are believed to be responsible for its therapeutic effect .
Result of Action
The compound’s action results in a shift from a pro-inflammatory Th1/Th17 response to an anti-inflammatory Th2 and regulatory response . This shift is characterized by a decrease in the number of lymphocytes, particularly within the pro-inflammatory T-helper Th1 and Th17 subsets . It also promotes an anti-inflammatory state in B-lymphocyte, myeloid, and natural killer populations .
生化学分析
Biochemical Properties
It is known that similar compounds, such as Dimethyl fumarate, have been shown to exhibit immunoregulatory and anti-inflammatory properties
Cellular Effects
Studies on similar compounds like Dimethyl fumarate have shown that it can influence cell function by modulating immune cell functions and reducing pro-inflammatory cytokine production . It’s also suggested that Dimethyl fumarate promotes glycolysis and diminishes cell respiration in endothelial cells
Molecular Mechanism
It is believed that similar compounds like Dimethyl fumarate work via both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways, leading to an anti-inflammatory immune response
Temporal Effects in Laboratory Settings
Studies on similar compounds like Dimethyl fumarate have shown that it can reduce short-term but not long-term inflammation in a focal EAE model of neuroinflammation .
Dosage Effects in Animal Models
The effects of Dimethyl 2-bromomethylfumarate at different dosages in animal models are not well studied. Studies on similar compounds like Dimethyl fumarate have shown that both preventive and therapeutic DMF treatment was effective in a B cell-mediated EAE model .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well known. It is known that similar compounds like Dimethyl fumarate can be converted into fumarate inside the cell, thus feeding the tricarboxylic acid (TCA) cycle .
Transport and Distribution
It is known that similar compounds like Dimethyl fumarate were once used as a dehumidifying agent and placed inside furniture or shoe boxes to prevent deterioration during transport and storage in high humidity environments .
Subcellular Localization
The subcellular localization of this compound is not well known. Tools like DeepLoc 2.0 can predict the subcellular localization of eukaryotic proteins
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromomethylfumarate can be synthesized through the bromination of dimethyl fumarate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The process is carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical adds to the methylene group of dimethyl fumarate, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of safer brominating agents and solvents is preferred to minimize environmental impact and ensure worker safety .
化学反応の分析
Types of Reactions
Dimethyl 2-bromomethylfumarate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted fumarates.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form dimethyl fumarate.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, such as palladium acetate, are used in the presence of phosphine ligands and bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted fumarates with various functional groups depending on the nucleophile used.
Elimination Reactions: Dimethyl fumarate.
Coupling Reactions: Biaryl compounds or other coupled products depending on the boronic acid used.
科学的研究の応用
Dimethyl 2-bromomethylfumarate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting oxidative stress and inflammation.
Biological Studies: The compound is used in studies investigating the mechanisms of action of fumaric acid derivatives in biological systems.
類似化合物との比較
Similar Compounds
Dimethyl Fumarate: A related compound used in the treatment of multiple sclerosis and psoriasis.
Monomethyl Fumarate: Another fumaric acid ester with similar biological activities.
Diroximel Fumarate: A derivative used as a prodrug for dimethyl fumarate in the treatment of multiple sclerosis.
Uniqueness
Dimethyl 2-bromomethylfumarate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to other fumaric acid esters.
特性
IUPAC Name |
dimethyl (Z)-2-(bromomethyl)but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO4/c1-11-6(9)3-5(4-8)7(10)12-2/h3H,4H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVJKHGQCFLAEB-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(CBr)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(\CBr)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[(2Z)-2-(acetylimino)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882327.png)
![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2882328.png)

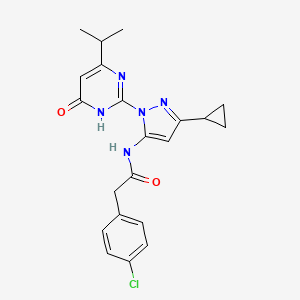
![1,3,6,7-tetramethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2882332.png)
![7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2882336.png)
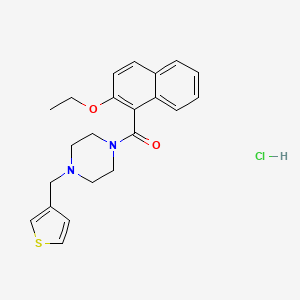
![6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
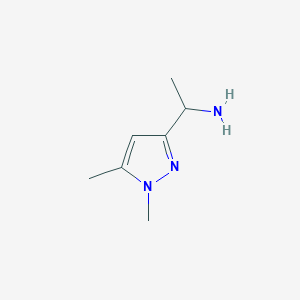
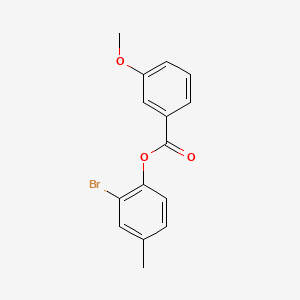
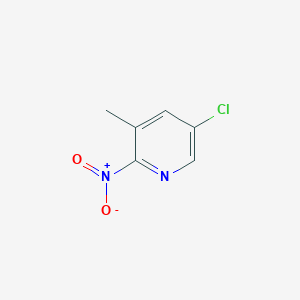
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea](/img/structure/B2882345.png)
![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2882347.png)
![(2Z)-2-(butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2882349.png)
